molecular formula C20H20ClN3O B2388241 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331239-65-6

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2388241
CAS No.: 1331239-65-6
M. Wt: 353.85
InChI Key: HPECGAGIBHIGAW-UHFFFAOYSA-N
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Description

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C20H20ClN3O and a molecular weight of 353.85 g/mol. This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves the reaction of 4-ethylphenylamine with ethoxyquinoline derivatives under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: This compound is similar in structure and is used in the synthesis of various heterocyclic compounds.

    4-Ethoxy-1,2,3,4-tetrahydroquinoline:

Uniqueness

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific ethoxy and ethylphenyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-ethoxy-4-(4-ethylanilino)quinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClH/c1-3-14-5-7-16(8-6-14)23-20-15(12-21)13-22-19-10-9-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPECGAGIBHIGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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